molecular formula C27H24O18 B13404001 1,4,6-tri-O-galloyl-beta-D-glucose CAS No. 94513-58-3

1,4,6-tri-O-galloyl-beta-D-glucose

Cat. No.: B13404001
CAS No.: 94513-58-3
M. Wt: 636.5 g/mol
InChI Key: SUAXOYITDJNGFM-BTPAJHBMSA-N
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Description

1,4,6-Tri-O-galloyl-beta-D-glucose is a naturally occurring compound belonging to the class of gallotannins. It is composed of a glucose molecule esterified with three gallic acid units at the 1, 4, and 6 positions. This compound is known for its potent antioxidant properties and is found in various plants, including tea leaves. It has garnered significant attention due to its potential health benefits and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions. The reaction typically employs catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as tea leaves. The compound is isolated using techniques like semi-preparative chromatography, followed by identification and characterization using methods such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Hydrolysis Products: Gallic acid and glucose.

    Esterification Products: More complex galloyl derivatives.

Scientific Research Applications

1,4,6-Tri-O-galloyl-beta-D-glucose has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and oxidation reactions.

    Biology: Investigated for its antioxidant properties and its ability to interact with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and cardiovascular protective effects.

Mechanism of Action

The mechanism of action of 1,4,6-tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,4,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific esterification pattern. Similar compounds include:

These compounds share similar biological activities but differ in their esterification patterns, which can influence their specific interactions and applications.

Properties

CAS No.

94513-58-3

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1

InChI Key

SUAXOYITDJNGFM-BTPAJHBMSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

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